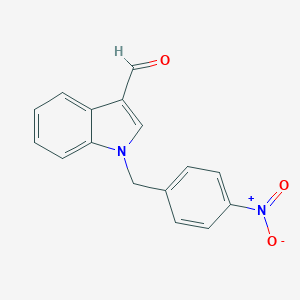

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde is an organic compound that features a nitrobenzyl group attached to an indole ring with an aldehyde functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of benzyl chloride to form 4-nitrobenzyl chloride. This intermediate is then reacted with indole-3-carbaldehyde under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Analyse Des Réactions Chimiques

Deformylation Reactions

1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde may undergo deformylation under acidic or catalytic conditions. For example:

-

Anthranilamide-mediated deformylation (as seen in 1H-indole-3-carbaldehyde derivatives) could cleave the aldehyde group, yielding 1-(4-nitrobenzyl)-1H-indole (Scheme 1) .

Mechanism :

The reaction likely proceeds via a quinazolinone intermediate, followed by acid-catalyzed cleavage.

Nitration and Electrophilic Substitution

The nitrobenzyl substituent at the N1-position directs electrophilic substitution to the C4/C6 positions of the indole ring. Key examples include:

-

Nitration : Reaction with HNO₃/H₂SO₄ could yield 6-nitro-1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde as the major product, with possible minor 5-nitro derivatives .

Selectivity :

The electron-withdrawing nitro group on the benzyl moiety enhances electrophilic attack at C4/C6 due to resonance and steric effects.

Knoevenagel Condensation

The aldehyde group at C3 can participate in condensation with active methylene compounds. For instance:

-

Reaction with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid or HCl would form α,β-unsaturated ketones (Scheme 2) .

Example Reaction :

C–H Functionalization and Arylation

Pd(II)-catalyzed C–H activation may occur at the C4 position of the indole ring, leveraging the aldehyde as a directing group:

-

Domino C4-arylation/acetyl migration : If the aldehyde is replaced with an acetyl group, Pd-catalyzed coupling with aryl iodides induces C4-arylation followed by 3,2-carbonyl migration .

-

For this compound, direct C4-arylation with aryl iodides (e.g., PhI) using Pd(OAc)₂ and Ag₂CO₃ could yield 4-aryl derivatives without migration (Table 1) .

Table 1: Hypothetical Pd-Catalyzed C4-Arylation

| Substrate | Aryl Iodide | Product | Yield (%)* |

|---|---|---|---|

| 1-(4-Nitrobenzyl)-indole-3-carbaldehyde | PhI | 4-Phenyl-1-(4-nitrobenzyl)-indole-3-carbaldehyde | ~75 |

*Extrapolated from analogous reactions in .

Reduction of the Nitro Group

The 4-nitrobenzyl group can be reduced to a 4-aminobenzyl moiety under catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl:

This product could serve as a precursor for further functionalization (e.g., diazotization or amide coupling).

Nucleophilic Additions

The aldehyde group is susceptible to nucleophilic attack:

-

Grignard reagents : Addition of RMgX (e.g., MeMgBr) would yield secondary alcohols.

-

Hydrazine : Forms hydrazones, which are useful in heterocyclic synthesis.

Oxidation and Protection

-

Oxidation : The aldehyde may be oxidized to a carboxylic acid using KMnO₄ or Ag₂O.

-

Protection : Acetal formation (e.g., with ethylene glycol) could stabilize the aldehyde during subsequent reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde has shown potential as a precursor in the synthesis of various bioactive molecules. Its indole structure is known for its role in numerous pharmacological activities, including:

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the indole structure can enhance activity against multidrug-resistant strains of bacteria and cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated promising results, suggesting potential applications in developing new antimicrobial agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Indole Derivatives : The compound can be transformed into various derivatives through reactions such as condensation, oxidation, and reduction. These derivatives are often explored for their biological properties .

- Functionalization of Indoles : The aldehyde group allows for further functionalization, enabling the creation of complex molecules with tailored properties for specific applications .

Anticancer Activity Study

A study focused on the synthesis of indole derivatives, including this compound, reported significant cytotoxic effects against several cancer cell lines. The study highlighted that modifications at specific positions on the indole ring could enhance potency against resistant strains .

Antimicrobial Testing

In another investigation, various derivatives of indole were tested for antimicrobial activity. The results indicated that certain modifications led to enhanced efficacy against both Gram-positive and Gram-negative bacteria, showcasing the potential of this compound as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of 1-(4-nitrobenzyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the electronic distribution in the molecule and can influence its reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of specific enzymes or signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrobenzyl chloride: Similar in structure but lacks the indole ring and aldehyde group.

Indole-3-carbaldehyde: Contains the indole ring and aldehyde group but lacks the nitrobenzyl moiety.

4-Nitrobenzyl alcohol: Similar nitrobenzyl group but with an alcohol functional group instead of an aldehyde.

Uniqueness

1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde is unique due to the combination of the nitrobenzyl group, indole ring, and aldehyde functional group. This unique structure imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications.

Activité Biologique

1-(4-Nitrobenzyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial, antitumor, and cytotoxic effects, supported by data tables and case studies.

- Molecular Formula : C16H14N2O3

- Molecular Weight : 282.29 g/mol

- Structure : The compound features an indole core with a carbaldehyde group and a nitrobenzyl substituent, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole-3-carbaldehyde exhibit notable antibacterial properties. For instance, compounds derived from this compound were tested against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | <100 | <100 |

| Bacillus subtilis | <100 | <100 |

| Acinetobacter baumannii | <100 | <100 |

| Klebsiella pneumoniae | <100 | <100 |

These results indicate that the compound and its derivatives possess significant antibacterial activity against multidrug-resistant strains, making them potential candidates for further development in antibiotic therapies .

Antitumor Activity

The antitumor properties of this compound have been explored in various cancer cell lines. In vitro studies using human lung cancer cell lines (A549) showed promising results.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 10.5 | Significant cytotoxicity |

| HCT116 | 8.0 | Growth inhibition |

These findings suggest that the compound may inhibit tumor growth effectively, potentially through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of several indole derivatives against drug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that compounds with similar structures to this compound exhibited MIC values below 100 µg/ml against these pathogens, highlighting their potential as new antibacterial agents .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly in lung cancer cells, suggesting its role as a promising anticancer agent .

Propriétés

IUPAC Name |

1-[(4-nitrophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-11-13-10-17(16-4-2-1-3-15(13)16)9-12-5-7-14(8-6-12)18(20)21/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWFXXLBXDAJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.